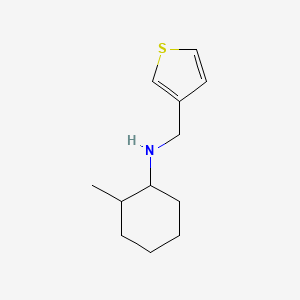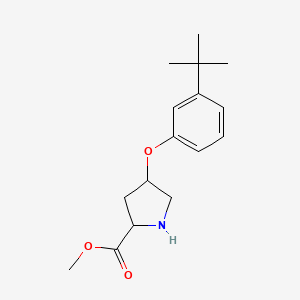![molecular formula C10H13F3N2 B12107461 1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- CAS No. 1247628-47-2](/img/structure/B12107461.png)
1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-: is a chemical compound with a unique structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylenediamine backbone
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,2-Ethandiamin, N1-Methyl-1-[4-(Trifluormethyl)phenyl]-, beinhaltet typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, wie z. B. 1,2-Ethandiamin und 4-(Trifluormethyl)benzaldehyd.
Kondensationsreaktion: Der primäre Schritt beinhaltet eine Kondensationsreaktion zwischen 1,2-Ethandiamin und 4-(Trifluormethyl)benzaldehyd unter kontrollierten Bedingungen, um eine intermediäre Schiff-Base zu bilden.
Reduktion: Die Schiff-Base wird dann mit einem geeigneten Reduktionsmittel, wie z. B. Natriumborhydrid, reduziert, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert, und der Prozess kann zusätzliche Reinigungsschritte wie Umkristallisation oder Chromatographie beinhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
1,2-Ethandiamin, N1-Methyl-1-[4-(Trifluormethyl)phenyl]-, unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Aminogruppen durch andere funktionelle Gruppen ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Alkylhalogenide, Acylchloride.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu entsprechenden Amiden oder Nitrilen führen, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
1,2-Ethandiamin, N1-Methyl-1-[4-(Trifluormethyl)phenyl]-, hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Ligand in der Koordinationschemie und seine Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Rolle als Vorläufer in der Arzneimittelsynthese.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1,2-Ethandiamin, N1-Methyl-1-[4-(Trifluormethyl)phenyl]-, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie biologische Membranen effektiver durchdringen kann. Sie kann mit Enzymen oder Rezeptoren interagieren, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,2-Ethandiamin, N-Methyl-: Fehlt die Trifluormethylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
N1,N1-Dimethyl-1-(4-Methylphenyl)-1,2-ethanediamin: Enthält eine Methylgruppe anstelle einer Trifluormethylgruppe, was seine Reaktivität und Anwendungen beeinflusst.
1,2-Ethandiamin, N,N-Diethyl-N’-Methyl-: Weist zusätzliche Ethylgruppen auf, die seine sterischen und elektronischen Eigenschaften verändern.
Einzigartigkeit
Das Vorhandensein der Trifluormethylgruppe in 1,2-Ethandiamin, N1-Methyl-1-[4-(Trifluormethyl)phenyl]-, verleiht einzigartige Eigenschaften wie erhöhte Lipophilie und metabolische Stabilität, die sie von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
CAS-Nummer |
1247628-47-2 |
|---|---|
Molekularformel |
C10H13F3N2 |
Molekulargewicht |
218.22 g/mol |
IUPAC-Name |
N-methyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H13F3N2/c1-15-9(6-14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9,15H,6,14H2,1H3 |
InChI-Schlüssel |
RLWOABABNDOCBI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CN)C1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]](/img/structure/B12107383.png)




![1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B12107390.png)

![Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc](/img/structure/B12107404.png)






